molecular formula C15H10ClFO2 B3407086 (2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one CAS No. 488825-67-8

(2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Cat. No. B3407086
CAS RN: 488825-67-8
M. Wt: 276.69 g/mol
InChI Key: STLSPFHJUYEIBD-FNORWQNLSA-N
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Description

(2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, also known as EF24, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are natural or synthetic compounds that possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

(2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one exerts its biological effects through various mechanisms of action, including the modulation of signaling pathways and the regulation of gene expression. This compound has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes, leading to the reduction of oxidative stress and inflammation. Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses, leading to the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including the modulation of cell signaling pathways, the regulation of gene expression, and the reduction of oxidative stress and inflammation. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines and animal models. Additionally, this compound has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and oxidative stress in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

(2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one possesses several advantages for laboratory experiments, including its high yield and purity, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

(2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has the potential to be developed as a novel therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research directions include the development of novel this compound analogs with improved pharmacological properties, the investigation of the molecular mechanisms underlying its biological effects, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of this compound in combination with other therapeutic agents may enhance its therapeutic efficacy and reduce potential side effects.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit potent anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines and animal models. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in various inflammatory diseases.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO2/c16-13-4-2-1-3-10(13)5-7-14(18)12-9-11(17)6-8-15(12)19/h1-9,19H/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLSPFHJUYEIBD-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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